molecular formula C6H16Cl2N2 B1290360 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride CAS No. 321890-22-6

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Cat. No. B1290360
M. Wt: 187.11 g/mol
InChI Key: ZVHHFWKWIVLISO-UHFFFAOYSA-N
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Description

The compound 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is not directly mentioned in the provided papers. However, the papers discuss related azetidine derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Azetidine, a four-membered cyclic amine, is known to polymerize under the influence of cationic initiators, forming structures with varying amino functions . Additionally, azetidine derivatives have been synthesized and evaluated for biological activities, such as antileishmanial and antibacterial properties .

Synthesis Analysis

The synthesis of azetidine derivatives involves various strategies. For instance, azetidine itself polymerizes to form dimers and further polymerizes under the influence of cationic initiators like perchloric acid in methanol . In another approach, azetidin-2-ones are synthesized using Staudinger's ketene-imine cycloaddition, starting from 2-diazo-1,2-diarylethanones . A different method involves the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine . These methods highlight the versatility of azetidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by spectroscopic methods such as NMR spectroscopy. For example, the polymer derived from azetidine contains 20% tertiary, 60% secondary, and 20% primary amino functions, as determined by 300 MHz 1H-NMR spectroscopy . The structural assignment of synthesized azetidin-2-ones is also confirmed by IR and 1H NMR spectral data . These analyses are crucial for understanding the molecular framework and functional groups present in azetidine derivatives.

Chemical Reactions Analysis

Azetidine and its derivatives undergo various chemical reactions. The polymerization of azetidine, for instance, involves a proton transfer from the protonated dimer to the monomer due to the higher basicity of the monomer . The transformation of methyleneamines to azetidin-2-ones results in a marked improvement in antiparasitic activity, indicating a significant chemical modification . The reaction of imine derivatives with ketenes to form azetidin-2-ones represents another type of chemical reaction that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of different amino functions in the polymer affects its basicity and reactivity . The antileishmanial activity of azetidin-2-ones suggests that these compounds can interact with biological targets, which is a significant chemical property . The in vitro antibacterial activity of synthesized azetidin-2-ones against various bacterial pathogens indicates their potential as antibacterial agents, although some compounds only show marginal activity .

Safety And Hazards

The related compounds “1-(azetidin-3-yl)pyrrolidine dihydrochloride” and “1-(azetidin-3-yl)azepane dihydrochloride” are labeled with the GHS07 pictogram, indicating that they may cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHHFWKWIVLISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629928
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

CAS RN

321890-22-6
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogen chloride in methanol was added to a mixture of [1-(1,1-diphenylmethyl)azetidin-3-ylmethyl]dimethylamine (9.9 g, 35 mmol) in methanol (150 mL) until pH=4. Palladium hydroxyde (1.5 g, 20%) was added and the resulting mixture hydrogenated at room temperature at 50 p.s.i. for 4 days. The mixture was filtered through Celite and the filtrate evaporated under reduced pressure to give the title compound (5.0 g, 76%) as a white solid.
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150 mL
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Robles, JJ Jackson, L Marshall, O Talay… - Journal of Medicinal …, 2020 - ACS Publications
The C–C chemokine receptor 4 (CCR4) is broadly expressed on regulatory T cells (T reg ) as well as other circulating and tissue-resident T cells. T reg can be recruited to the tumor …
Number of citations: 17 pubs.acs.org

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